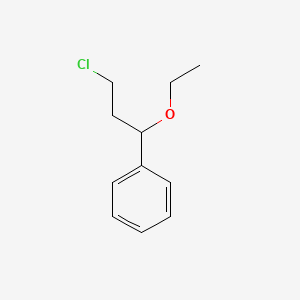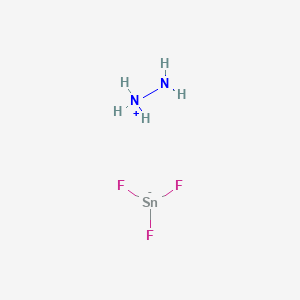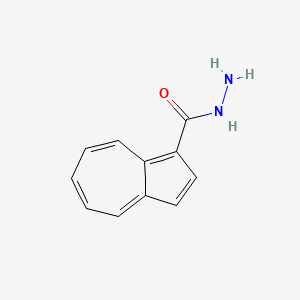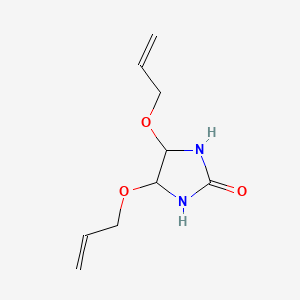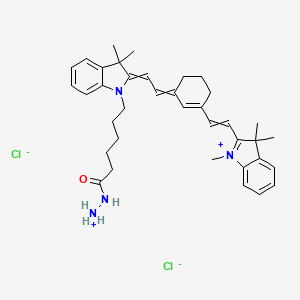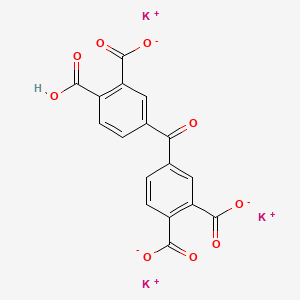
Tripotassium hydrogen 4,4'-carbonylbisphthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripotassium hydrogen 4,4’-carbonylbisphthalate is a chemical compound with the molecular formula C17H7K3O9. It is known for its unique structure, which includes three potassium ions and a hydrogen ion bonded to a 4,4’-carbonylbisphthalate moiety. This compound is used in various scientific research applications due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium hydrogen 4,4’-carbonylbisphthalate typically involves the reaction of 4,4’-carbonylbisphthalic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a specific pH and temperature to ensure the complete reaction of the acid with the base .
Industrial Production Methods
In industrial settings, the production of tripotassium hydrogen 4,4’-carbonylbisphthalate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The crystallization process is optimized to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Tripotassium hydrogen 4,4’-carbonylbisphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylate derivatives, while reduction reactions may produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Tripotassium hydrogen 4,4’-carbonylbisphthalate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tripotassium hydrogen 4,4’-carbonylbisphthalate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to tripotassium hydrogen 4,4’-carbonylbisphthalate include:
- Tripotassium hydrogen phthalate
- Tripotassium hydrogen terephthalate
- Tripotassium hydrogen isophthalate
Uniqueness
Tripotassium hydrogen 4,4’-carbonylbisphthalate is unique due to its specific structure and the presence of the 4,4’-carbonylbisphthalate moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
68226-90-4 |
|---|---|
Molekularformel |
C17H7K3O9 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
tripotassium;4-(4-carboxy-3-carboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.3K/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;/q;3*+1/p-3 |
InChI-Schlüssel |
COHGWCHNMXQLHV-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)O.[K+].[K+].[K+] |
Verwandte CAS-Nummern |
2479-49-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


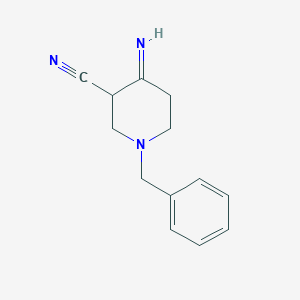
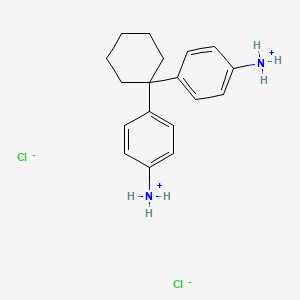
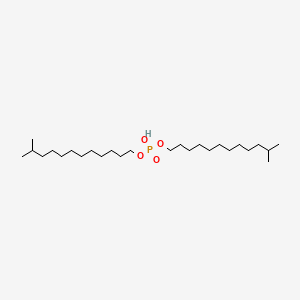
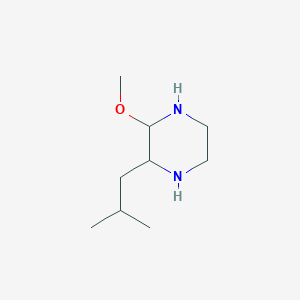

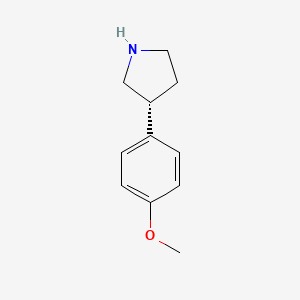
![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
